molecular formula C19H23ClN4OS B5506077 2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde thiosemicarbazone

2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde thiosemicarbazone

Cat. No.: B5506077
M. Wt: 390.9 g/mol
InChI Key: AVGJTGXRAQQMMN-WSDLNYQXSA-N
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Description

2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde thiosemicarbazone is a useful research compound. Its molecular formula is C19H23ClN4OS and its molecular weight is 390.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.1281102 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

A novel class of thiosemicarbazides/thiosemicarbazones, derived from reactions of N-[N',N'-diethylamino(thiocarbonyl)]benzimidoyl chloride with 4,4-dialkylthiosemicarbazides, has shown significant antiproliferative effects in vitro. These compounds, including oxorhenium(V) complexes with similar thiosemicarbazone structures, demonstrate remarkable cell growth inhibition, highlighting their potential in developing new therapeutic agents (Nguyen et al., 2009).

Catalytic Applications in C–C and C–N Coupling

Benzaldehyde thiosemicarbazones have been utilized in the formation of palladium complexes, which exhibit high efficiency in catalyzing C–C and C–N coupling reactions. The formation of these complexes underlines the versatility of thiosemicarbazones in facilitating important synthetic reactions, opening avenues for their application in organic synthesis (Dutta & Bhattacharya, 2013).

Antiviral and Antimicrobial Activities

Studies have shown that thiosemicarbazones containing benzene and other heterocyclic groups exhibit protective effects against vaccinia virus in mice, underscoring their potential as antiviral agents. These findings suggest that modifications to the thiosemicarbazone structure can influence antiviral activity, providing a basis for the development of new antiviral drugs (Thompson et al., 1953).

Corrosion Inhibition

The corrosion inhibition properties of 4-(N,N-diethylamino)benzaldehyde thiosemicarbazone on steel surfaces in acidic environments highlight the application of thiosemicarbazones in protecting metals from corrosion. This aspect is particularly relevant in industrial applications where metal longevity is crucial (Poornima et al., 2011).

Spectrophotometric Determination of Metals

The use of 4-(N,N-diethylamino)benzaldehyde thiosemicarbazone as a sensitive and selective reagent for the spectrophotometric determination of palladium(II) showcases the potential of thiosemicarbazones in analytical chemistry for the detection and quantification of metal ions in various samples (Parameshwara et al., 2007).

Properties

IUPAC Name

[(E)-[2-[(4-chlorophenyl)methoxy]-4-(diethylamino)phenyl]methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4OS/c1-3-24(4-2)17-10-7-15(12-22-23-19(21)26)18(11-17)25-13-14-5-8-16(20)9-6-14/h5-12H,3-4,13H2,1-2H3,(H3,21,23,26)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGJTGXRAQQMMN-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=S)N)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=S)N)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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